5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione
Description
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative featuring a furan substituent at the C-5 position and a piperazine-linked aminomethylene group at the C-2 position. The furyl group introduces aromatic and electronic effects, while the piperazine moiety enhances solubility and bioavailability, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLDMICVEQSLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” typically involves multi-step organic reactions. One possible route could involve the initial formation of the cyclohexane-1,3-dione core, followed by the introduction of the furan ring and the piperazine moiety through nucleophilic substitution and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
“5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” can undergo various chemical reactions, including:
Oxidation: The furan ring and the piperazine moiety can be oxidized under specific conditions.
Reduction: The carbonyl groups in the cyclohexane-1,3-dione core can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce cyclohexane-1,3-diol derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at the C-5 position (e.g., phenyl, chlorophenyl, dichlorophenyl) and modifications to the piperazine-ethylamino side chain. Below is a detailed comparison based on available evidence:
Substituent Effects at C-5
Key Observations :
- Electron-Donating vs. Chlorophenyl/dichlorophenyl analogs (e.g., ) may improve lipophilicity but could reduce solubility .
- Activity Gap : The target compound lacks reported MIC values, unlike compound 39, which shows activity comparable to ethambutol (2.5 μg mL⁻¹) .
Biological Activity
5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a furyl group and a piperazine moiety, suggests diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities.
- Molecular Formula : C17H23N3O3
- Molecular Weight : 317.39 g/mol
- CAS Number : 351164-05-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring is known for enhancing the solubility and bioavailability of compounds, which may contribute to the observed pharmacological effects. The presence of the furyl group enhances its interaction with biological macromolecules.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
The compound's mechanism involves inducing apoptosis in cancer cells, which can be attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation.
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Staphylococcus aureus
- Escherichia coli
These studies suggest that this compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Preliminary results indicate effectiveness against:
- Candida albicans
- Aspergillus niger
This activity may be linked to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Studies
- Antitumor Efficacy in Mice Models : A study conducted on mice bearing tumor xenografts revealed that administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment.
- In Vitro Cytotoxicity Assays : In assays measuring cell viability using MTT assays, the compound exhibited an IC50 value in the low micromolar range across several cancer cell lines, indicating potent cytotoxicity.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
